2',4-Dihydroxy-4',6'-dimethoxychalcone

Overview

Description

2’,4-Dihydroxy-4’,6’-dimethoxychalcone is a natural product that can be isolated from Polygonum Lapathifolium . It has the empirical formula C17H16O5 and a molecular weight of 300.31 . This compound has demonstrated a selective inhibition of BC cell proliferation and triggered autophagy and intrinsic apoptosis .

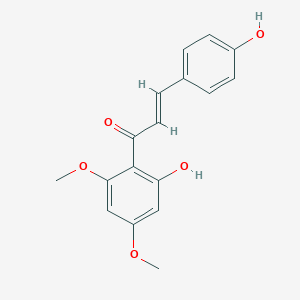

Molecular Structure Analysis

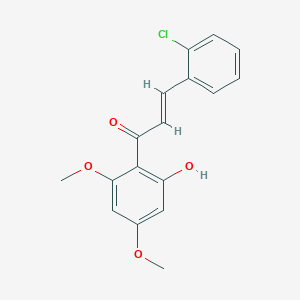

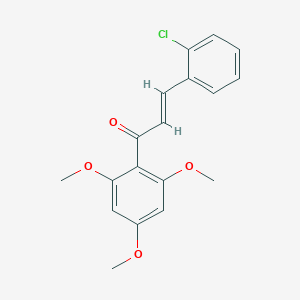

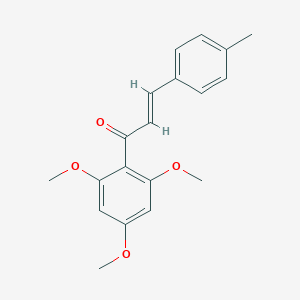

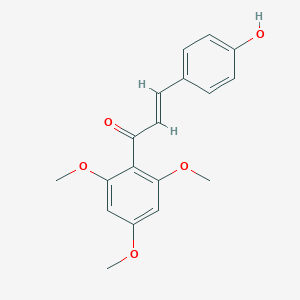

The molecular structure of 2’,4-Dihydroxy-4’,6’-dimethoxychalcone consists of two aromatic rings (benzene rings) connected by a three-carbon α,β-unsaturated carbonyl system . The molecule also contains two methoxy groups (-OCH3) and two hydroxy groups (-OH), contributing to its reactivity .Chemical Reactions Analysis

2’,4-Dihydroxy-4’,6’-dimethoxychalcone has been found to inhibit the growth of CCRF-CEM leukemia cells and CEM/ADR5000 cells, with IC50 values of 10.67 and 18.60 μM, respectively . It also induced cell cycle arrest in the G0/G1 phase and altered mitochondrial outer membrane potential (∆ψm) .Physical And Chemical Properties Analysis

2’,4-Dihydroxy-4’,6’-dimethoxychalcone is a solid compound . Its melting point is 194-196°C .Scientific Research Applications

Anti-Melanogenic and Anti-Inflammatory Effects

This compound has been studied for its anti-melanogenic and anti-inflammatory effects . Among the derivatives of 2’-hydroxy-4’-methoxychalcone, 2’,4-Dihydroxy-4’,6’-dimethoxychalcone (4’,6’-DMC) demonstrated the most potent melanogenesis-inhibitory and anti-inflammatory effects . It showed no cytotoxicity and notably decreased the expression of tyrosinase, tyrosinase-related protein (TRP)-1, and TRP-2 enzymes .

Inhibition of Melanoma Cell Growth

The compound has been found to reduce cellular melanin content and intracellular tyrosinase activity in B16F10 melanoma cells . It does this by downregulating microphthalmia-associated transcription factor (MITF), cAMP-dependent protein kinase (PKA), cAMP response element-binding protein (CREB), p38, c-Jun N-terminal kinase (JNK), β-catenin, glycogen synthase kinase-3β (GSK3β), and protein kinase B (AKT) proteins, while upregulating extracellular signal-regulated kinase (ERK) and p-β-catenin .

Anti-Inflammatory Effects in RAW264.7 Cells

Treatment with 4’,6’-DMC significantly mitigated the lipopolysaccharide (LPS)-induced expression of NO, PGE 2, inflammatory cytokines, COX-2, and iNOS proteins . It notably alleviated LPS-induced damage by reducing nuclear factor kappa B (NF-κB), p38, JNK protein levels, and NF-kB/p65 nuclear translocation .

Inhibition of Breast Cancer Cell Growth

The compound has been found to inhibit the growth of breast cancer cells . It activates regulated autophagy and intrinsic apoptosis in luminal A and triple-negative breast cancer cells .

Inhibition of Leukemia Cell Growth

2’,4-Dihydroxy-3’,6’-dimethoxychalcone has been found to inhibit the growth of CCRF-CEM leukemia cells and CEM/ADR5000 cells, with IC50 values of 10.67 and 18.60 μM, respectively .

Protection Against Oxidative Stress

The compound has been found to protect against oxidative stress . It increases intracellular GSH levels via the Nrf2–ARE pathway, thus protecting neurons from glutamate neurotoxicity .

Mechanism of Action

Target of Action

It has been shown to inhibit the growth of ccrf-cem leukemia cells and cem/adr5000 cells .

Mode of Action

It has been demonstrated to selectively inhibit BC cell proliferation and trigger autophagy and intrinsic apoptosis . It also induces cell cycle arrest in the G0/G1 phase and alters the mitochondrial outer membrane potential (∆ψm) .

Biochemical Pathways

The compound has been shown to activate the Nrf2–ARE pathway in astrocytes in primary cortical neuronal cultures, resulting in the increased extracellular release of reduced GSH, thus protecting neurons from glutamate neurotoxicity .

Pharmacokinetics

It has been reported to have oral activity and can be detected in the brain , suggesting that it may cross the blood-brain barrier.

Result of Action

The compound’s action results in a selective inhibition of cell proliferation, triggering of autophagy and intrinsic apoptosis, induction of cell cycle arrest in the G0/G1 phase, alteration of mitochondrial outer membrane potential, and protection of neurons from glutamate neurotoxicity .

Safety and Hazards

Future Directions

properties

IUPAC Name |

(E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O5/c1-21-13-9-15(20)17(16(10-13)22-2)14(19)8-5-11-3-6-12(18)7-4-11/h3-10,18,20H,1-2H3/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXUFMIJZNYXWDX-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)C(=O)C=CC2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C(=C1)OC)C(=O)/C=C/C2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60958437 | |

| Record name | (E)-1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60958437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2',4-Dihydroxy-4',6'-dimethoxychalcone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030875 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

2',4-Dihydroxy-4',6'-dimethoxychalcone | |

CAS RN |

37308-75-1 | |

| Record name | Flavokawain C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37308-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (E)-1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60958437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Flavokawain C | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5LE8KTR6G2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2',4-Dihydroxy-4',6'-dimethoxychalcone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030875 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

194 - 195 °C | |

| Record name | 2',4-Dihydroxy-4',6'-dimethoxychalcone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030875 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

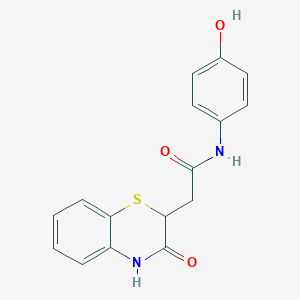

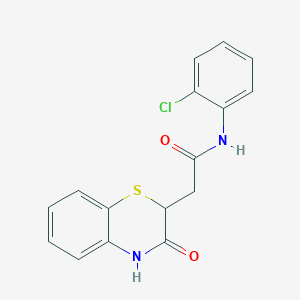

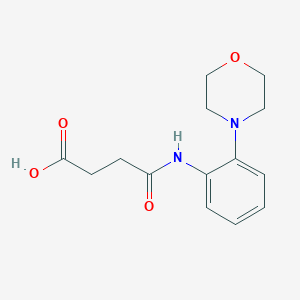

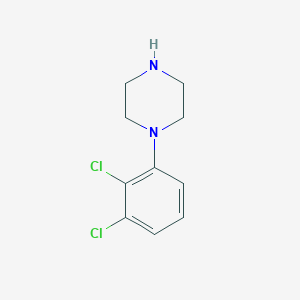

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 2',4-dihydroxy-4',6'-dimethoxychalcone being identified in Sophora flavescens?

A: The identification of 2',4-dihydroxy-4',6'-dimethoxychalcone in Sophora flavescens is notable because it marks the first reported instance of this compound being found in this plant species. [] This discovery expands our understanding of the phytochemical profile of Sophora flavescens and suggests potential avenues for further research into its biological activity.

Q2: How does 2',4-dihydroxy-4',6'-dimethoxychalcone contribute to the overall activity of Kushen Decoction?

A: Kushen Decoction, a traditional Chinese medicine, is composed of Scutellaria baicalensis and Sophora flavescens. While 2',4-dihydroxy-4',6'-dimethoxychalcone has been identified in Sophora flavescens within the decoction [], its individual contribution to the overall therapeutic effect of Kushen Decoction remains to be fully elucidated. Further research is needed to determine its specific role in the complex interplay of compounds within this traditional medicine.

Q3: What are the implications of 2',4-dihydroxy-4',6'-dimethoxychalcone's effect on IL-8 expression in lung adenocarcinoma cells?

A: Research indicates that 2',4-dihydroxy-4',6'-dimethoxychalcone can inhibit IL-8 secretion in a lung adenocarcinoma cell line (CL1-0), demonstrating a potential anti-inflammatory effect. [] Conversely, the study also observed an increase in IL-8 regulatory factors in a different cell line (CL1-5), suggesting a complex and context-dependent mechanism of action. This highlights the need for further investigation to fully understand the compound's therapeutic potential in lung adenocarcinoma.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Butyl[(2,3,4-trimethoxyphenyl)methyl]amine](/img/structure/B491311.png)